![molecular formula C14H13BrN4O4 B5463845 6-{2-[3-bromo-4-(dimethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5463845.png)
6-{2-[3-bromo-4-(dimethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
The synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives involves bromination of dimethyl-1-(ω-hydroxyalkyl)-5-nitro-2,4(1H,3H)-pyrimidinediones to produce mono-bromo derivatives and dibromo derivatives with potential antitumor and antiviral activities (Kinoshita et al., 1992). Electron-rich 6-vinyl- and 6-(azavinyl)pyrimidinediones undergo cycloaddition reactions to form compounds like pyrido[2,3-d]pyrimidines after elimination and oxidative aromatization (Walsh & Wamhoff, 1989).
Molecular Structure Analysis
The molecular aggregation and structure of pyrimidine derivatives have been detailed, showcasing the importance of hydrogen bonds in forming cyclic dimers and chains of rings, which influence the chemical behavior and reactivity of these compounds (Quiroga et al., 2010).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including nitrosative cyclization, to form 2-vinyl-v-triazolo[4,5-d]pyrimidines, showcasing the versatility of these compounds in synthetic chemistry (Senga et al., 1976). The nitroso-ene reaction of 4-(alkenoylamino)-5-nitrosopyrimidines leads to pteridines substituted with alkenyl groups, highlighting the synthetic utility of these derivatives (Zhang et al., 2007).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as their molecular dimensions and conformations, have been studied, providing insights into their stability and behavior in different environments. The molecular structure analysis often focuses on the conformation of the pyrimidine ring and its interactions with substituents, influencing the compound's physical characteristics (Low et al., 1994).
Chemical Properties Analysis
The chemical properties of 6-substituted-2,4-dimethyl-3-pyridinols, including their reactivity towards radicals and stability against oxidation, illustrate the compound's potential as antioxidants. These properties are crucial for understanding the compound's behavior in biological systems and its applications in pharmaceuticals and materials science (Wijtmans et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[(E)-2-[3-bromo-4-(dimethylamino)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O4/c1-18(2)11-6-4-8(7-9(11)15)3-5-10-12(19(22)23)13(20)17-14(21)16-10/h3-7H,1-2H3,(H2,16,17,20,21)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYIKEXNOKQGAH-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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